4-Fluoro-2-nitrotoluene

概述

描述

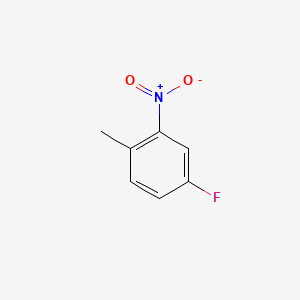

4-Fluoro-2-nitrotoluene (CAS: 446-10-6) is a fluorinated nitroaromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . Structurally, it consists of a toluene backbone with a nitro group (-NO₂) at the 2-position and a fluorine atom (-F) at the 4-position (Figure 1). Key physical properties include:

- Melting Point: 73–75°C

- Density: 1.51 g/cm³ (predicted)

- Phase: Solid at 25°C

- Solubility: Soluble in organic solvents like ethyl acetate (EtOAc) and hexanes .

The compound is synthesized via nitration and fluorination reactions and serves as a precursor in pharmaceuticals and agrochemicals. For example, it reacts with 2-fluorophenol under basic conditions to form 4-(2-fluorophenoxy)-2-nitrotoluene, a heterocyclic intermediate .

准备方法

Preparation Methods

Nitration of Fluorotoluene

One common method for synthesizing 4-Fluoro-2-nitrotoluene involves the nitration of 4-Fluoro-2-methyltoluene using concentrated nitric acid. The reaction generally follows these steps:

- Starting Material : 4-Fluoro-2-methyltoluene

- Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Reaction Conditions : The mixture is typically cooled to maintain a low temperature to avoid over-nitration.

The general reaction can be represented as follows:

$$

\text{C}7\text{H}7\text{F} + \text{HNO}3 \rightarrow \text{C}7\text{H}6\text{FNO}2 + \text{H}_2\text{O}

$$

The yield from this process can vary, but it often reaches up to 90% under optimized conditions.

Synthesis via Microchannel Reactor

Recent advancements have introduced the use of microchannel reactors for synthesizing 4-Fluoro-2-nitroaniline, which can subsequently be converted to this compound. This method offers several advantages, including reduced reaction times and higher yields.

- Reagents : p-Fluoroacetanilide, nitric acid, acetic acid, and acetic anhydride

- Flow Rates : The flow rates for the reagents are precisely controlled (e.g., p-Fluoroacetanilide at 40 mL/min and nitric acid at 4 mL/min).

- Temperature Control : The reaction is conducted at temperatures ranging from 30°C to 100°C.

The overall process includes preheating, mixing, and hydrolysis stages, leading to a final yield of around 93% with high purity (99.6%) of the product.

Alternative Synthesis Using Sulfolane

Another effective preparation method involves using sulfolane as a solvent along with sodium bicarbonate:

- Starting Material : 5-Fluoro-2-methyl-3-nitrobenzoic acid

- Reagents : Sodium bicarbonate and sulfolane

- Reaction Conditions : The reaction mixture is heated at approximately 195°C for two hours.

This method has demonstrated yields as high as 91%, producing a pale yellow liquid as the final product.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Nitration | 4-Fluoro-2-methyltoluene | ~90 | Variable | Simple setup |

| Microchannel Reactor | p-Fluoroacetanilide | ~93 | Short (50s - few hrs) | High efficiency, less byproducts |

| Sulfolane Method | 5-Fluoro-2-methyl-3-nitrobenzoic acid | ~91 | ~2 hours | High yield, controlled conditions |

化学反应分析

Types of Reactions

4-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Reduction: The major product is 4-fluoro-2-aminotoluene.

Substitution: Depending on the substituent introduced, products can vary widely, including 4-methoxy-2-nitrotoluene or 4-cyano-2-nitrotoluene.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Fluoro-2-nitrotoluene serves as an important intermediate in the synthesis of various organic compounds. It is particularly significant in the pharmaceutical and agrochemical industries, where it is used to create active pharmaceutical ingredients and agricultural chemicals. The compound can undergo several chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of catalysts such as palladium on carbon (Pd/C) or metal hydrides.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities into the molecule.

Biological Research

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that nitro-substituted compounds can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function through the formation of reactive nitrogen species that damage cellular components .

Pharmaceutical Applications

Precursor for Drug Development

In medicinal chemistry, this compound is utilized as a precursor in the synthesis of several active pharmaceutical ingredients. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable building block for developing complex drug molecules. The fluorine atom enhances metabolic stability, which is crucial for pharmaceutical applications .

Industrial Uses

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments. Its unique properties are leveraged to achieve desired colors and stability in various industrial applications. The incorporation of fluorine into dye molecules often improves their resistance to degradation, enhancing their performance in commercial products .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.

- Pharmaceutical Synthesis Case : In a synthetic route involving this compound, researchers successfully synthesized a series of novel compounds with enhanced biological activity by modifying the nitro group to amino derivatives .

- Dye Production Application : An industrial case highlighted the use of this compound in producing stable colorants that resist fading under UV light exposure, showcasing its utility in textile applications .

作用机制

The mechanism of action of 4-Fluoro-2-nitrotoluene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

相似化合物的比较

Structural Isomers

5-Fluoro-2-nitrotoluene (CAS: N/A)

- Structure : Fluorine at 5-position, nitro at 2-position.

2-Fluoro-4-nitrotoluene (CAS: N/A)

- Structure : Fluorine and nitro groups swapped (fluorine at 2-position, nitro at 4-position).

- Impact : Steric hindrance near the nitro group may reduce reactivity in nucleophilic aromatic substitution .

Functional Group Analogs

4-Fluoro-2-nitroaniline (CAS: 394-01-4)

- Structure : Replaces the methyl group (-CH₃) with an amine (-NH₂).

- Properties : Higher melting point due to hydrogen bonding from -NH₂ .

- Applications : Used in dye synthesis, unlike 4-Fluoro-2-nitrotoluene, which is more common in heterocycle synthesis .

2,4-Difluorotoluene (CAS: 452-76-6)

- Structure : Lacks the nitro group but has two fluorine atoms.

- Physical State : Liquid at room temperature (vs. solid for this compound) .

- Reactivity : Less reactive toward electrophilic substitution due to the absence of the electron-withdrawing nitro group .

Physical and Thermal Properties

Key Insight : this compound exhibits unique thermal decomposition behavior, with predictive models showing significant deviations (64% error), suggesting complex degradation pathways .

Chemical Reactivity

- Nucleophilic Substitution: The nitro group directs incoming nucleophiles to the meta position relative to itself. In this compound, this results in reactions at the 5-position (e.g., with 2-fluorophenol) .

- Electrophilic Substitution: Fluorine’s ortho/para-directing effect competes with the nitro group’s meta-directing influence, creating regioselectivity challenges absent in non-fluorinated analogs like 2-nitrotoluene .

Commercial and Industrial Relevance

生物活性

4-Fluoro-2-nitrotoluene (C7H6FNO2) is a fluorinated nitro compound that has garnered attention for its diverse biological activities. Understanding the biological implications of this compound is critical, especially in pharmaceutical and environmental contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its molecular structure, which includes a fluorine atom and a nitro group attached to a toluene ring. Its properties can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Boiling Point | 256 °C |

| Melting Point | 45-48 °C |

| Density | 1.2 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Properties

Recent studies have indicated that nitro compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted that nitro-substituted compounds can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, possibly through the formation of reactive nitrogen species that damage cellular components .

Antineoplastic Activity

The potential antineoplastic (anti-cancer) properties of nitro compounds have been explored extensively. Research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis through oxidative stress pathways, where the nitro group plays a crucial role in generating reactive oxygen species (ROS) .

Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. Studies have demonstrated that this compound can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). This inhibition could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various nitro compounds, this compound was found to have an MIC (Minimum Inhibitory Concentration) of 20 μM against S. aureus, indicating strong antibacterial activity. This was attributed to its ability to disrupt bacterial membrane integrity .

Case Study 2: Cytotoxicity on Cancer Cells

A study investigating the cytotoxic effects of several nitro compounds on human cancer cell lines revealed that this compound induced significant cell death at concentrations as low as 50 μM. The study concluded that the compound's mechanism involved apoptosis mediated by ROS generation .

- Electrophilic Attack : The nitro group in this compound can undergo reduction within biological systems, leading to the formation of reactive intermediates that can covalently modify proteins and nucleic acids.

- Oxidative Stress Induction : The compound has been shown to elevate intracellular ROS levels, contributing to its antimicrobial and anticancer properties.

- Inhibition of Enzymatic Pathways : By inhibiting enzymes like COX and iNOS, this compound may reduce the production of inflammatory mediators, thus exerting anti-inflammatory effects.

常见问题

Basic Questions

Q. What are the critical physical properties of 4-Fluoro-2-nitrotoluene relevant to experimental design?

Key properties include a melting point of 27 °C, boiling point of 138–139 °C (at 83 mmHg), and density of 1.26 g/cm³ . These parameters are vital for determining storage conditions, reaction setups (e.g., temperature control), and solvent compatibility. The compound’s molecular weight (155.13 g/mol) and nitro-fluoro substituents also influence its solubility in polar aprotic solvents, which should be validated experimentally for specific applications.

Q. What synthetic pathways are commonly employed to prepare this compound?

While direct synthesis methods are not explicitly detailed in the literature, analogous nitroaromatic compounds are typically synthesized via nitration and halogenation reactions. For example, catalytic hydrogenation of nitro derivatives (e.g., 4-(hydroxyamino)-2-nitrotoluene) using Pd/C in ethanol at 283–323 K under 0.1 MPa H₂ pressure has been studied for related compounds . Fluorination may involve electrophilic substitution or diazonium salt intermediates, requiring careful control of reaction conditions to avoid byproducts.

Advanced Research Questions

Q. How do QSPR models perform in predicting the thermal decomposition of this compound, and what are their limitations?

A QSPR model for nitroaromatic compounds showed poor predictive accuracy for this compound, with a 64% deviation in decomposition heat compared to experimental data . This discrepancy may arise from the model’s limited training on fluorinated analogs or insufficient parametrization of electron-withdrawing effects. Researchers should validate predictions with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to reconcile theoretical and experimental results.

Q. What mechanistic insights exist for the catalytic hydrogenation of nitro groups in this compound derivatives?

Kinetic studies on structurally similar compounds (e.g., 4-amino-2-nitrotoluene) reveal that hydrogenation follows a Langmuir-Hinshelwood mechanism, where nitro groups and H₂ adsorb on distinct active sites of Pd/C catalysts . Activation energies range between 40–60 kJ/mol, with temperature-dependent rate constants. The fluorine substituent likely reduces electron density at the nitro group, altering adsorption kinetics and selectivity—a hypothesis requiring further validation via in situ spectroscopy.

Q. How does density-functional theory (DFT) explain the electronic effects of the fluorine substituent in this compound?

Hybrid DFT functionals incorporating exact exchange terms (e.g., B3LYP) can model the electron-withdrawing nature of the fluorine atom, which polarizes the aromatic ring and stabilizes the nitro group’s resonance structures . Computational studies should compare charge distribution, frontier molecular orbitals, and bond dissociation energies with experimental spectroscopic data (e.g., NMR chemical shifts) to refine theoretical models.

Q. Data Contradiction Analysis

Q. Why do experimental decomposition heats for this compound deviate significantly from QSPR predictions?

The QSPR model’s validation set showed a 64% average error for this compound, attributed to inhomogeneous training data and the strong influence of trinitro analogs on regression parameters . Fluorine’s electronegativity and steric effects may introduce nonlinear interactions unaccounted for in the model. Researchers should augment datasets with fluorinated nitroaromatics and employ machine learning algorithms (e.g., random forests) to improve predictive accuracy.

Q. Methodological Recommendations

- Experimental Design : Prioritize controlled nitration/fluorination protocols and validate intermediates via HPLC or GC-MS .

- Computational Validation : Cross-check DFT-predicted properties (e.g., dipole moments) with experimental measurements to calibrate exchange-correlation functionals .

- Kinetic Studies : Use Arrhenius plots and adsorption isotherms to disentangle rate-limiting steps in catalytic reactions .

属性

IUPAC Name |

4-fluoro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWTUNAAJNDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196233 | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-10-6 | |

| Record name | 4-Fluoro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC9M78LMH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。